Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate
Overview
Description
Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula C(_9)H(_7)ClF(_3)NO(_2) It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the sixth position on the pyridine ring, along with an ethyl ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with isonicotinic acid or its derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate to yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
Substitution: Formation of substituted derivatives such as amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-6-(trifluoromethyl)isonicotinate plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can modulate the metabolism of other compounds, affecting their bioavailability and activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, leading to decreased metabolism of substrates that are normally processed by these enzymes . This inhibition can result in increased levels of these substrates, potentially leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic effects such as liver damage and oxidative stress have been reported.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various metabolites, some of which may retain biological activity. These metabolic interactions can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s lipophilic nature allows it to readily cross cell membranes, contributing to its distribution within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound is crucial for its role in modulating enzyme activity and influencing cellular processes.
Mechanism of Action
The mechanism by which ethyl 2-chloro-6-(trifluoromethyl)isonicotinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 2-chloroisonicotinate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.
Ethyl 6-(trifluoromethyl)isonicotinate: Lacks the chloro group, affecting its reactivity and interaction with biological targets.
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.
Uniqueness: this compound is unique due to the combination of the chloro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)14-7(10)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYKPDXWDIAZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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